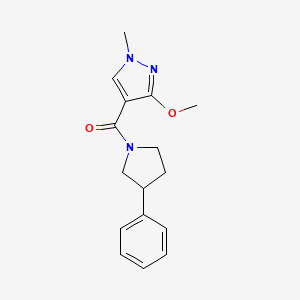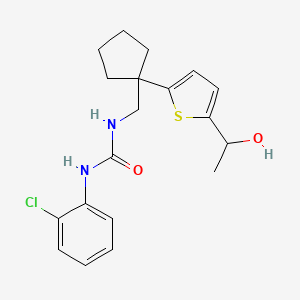
N-BOC-4-bromo-3-chloro-2-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BOC-4-bromo-3-chloro-2-fluoroaniline, also known as tert-butyl N-(4-bromo-3-chloro-2-fluorophenyl)carbamate, is a halogenated aromatic amine. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom. It is primarily used in organic synthesis and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-BOC-4-bromo-3-chloro-2-fluoroaniline is typically synthesized through a multi-step process involving the protection of the amine group and subsequent halogenation reactions. The synthesis begins with 4-bromo-3-chloro-2-fluoroaniline, which undergoes N-protection using tert-butyl chloroformate (BOC-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve consistent quality. The final product is purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-BOC-4-bromo-3-chloro-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is used to remove the BOC group.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be synthesized.
Deprotected Amine: Removal of the BOC group yields 4-bromo-3-chloro-2-fluoroaniline.
Wissenschaftliche Forschungsanwendungen
N-BOC-4-bromo-3-chloro-2-fluoroaniline is widely used in scientific research, particularly in the fields of organic chemistry, medicinal chemistry, and materials science. Some of its applications include:
Synthesis of Borinic Acid Derivatives: Used in cross-coupling reactions and catalysis.
Synthesis of Thiophene Derivatives: Employed in the development of agrochemicals and pharmaceuticals.
Functional Materials: Utilized in the synthesis of polymers and optoelectronic materials.
Wirkmechanismus
The mechanism of action of N-BOC-4-bromo-3-chloro-2-fluoroaniline primarily involves its role as an intermediate in various chemical reactions. The BOC protecting group stabilizes the amine, allowing selective reactions at other positions on the benzene ring. Upon deprotection, the free amine can participate in further reactions, such as forming amides or other nitrogen-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-BOC-3-bromo-5-chloro-2-fluoroaniline: Similar structure but with different positions of halogen atoms.
N-BOC-4-bromo-2-chloro-3-fluoroaniline: Another positional isomer with varied halogen placement.
Uniqueness
N-BOC-4-bromo-3-chloro-2-fluoroaniline is unique due to its specific arrangement of halogen atoms and the presence of the BOC protecting group. This unique structure allows for selective reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-bromo-3-chloro-2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIRZJTWUJSFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)


![2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2986970.png)
![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)


![3-(3-methoxyphenyl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)

![methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2986979.png)

![2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2986986.png)


